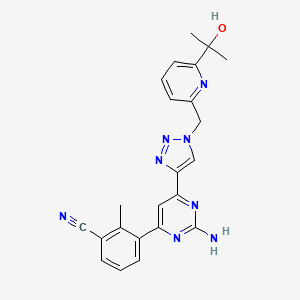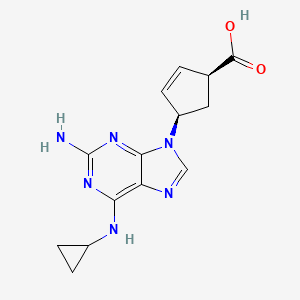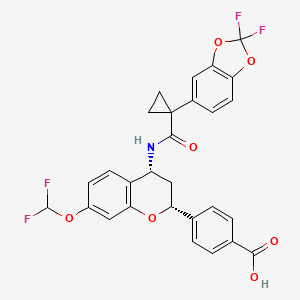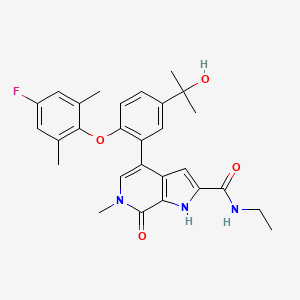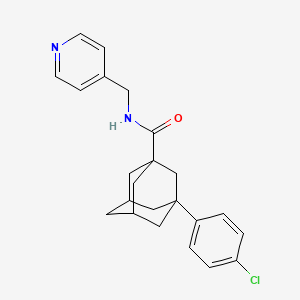
Acid-PEG5-TEMPO
Vue d'ensemble
Description
Acid-PEG5-TEMPO is a compound that combines a polyethylene glycol (PEG) linker with a terminal carboxylic acid and a TEMPO moiety. The PEG linker increases the water solubility of the compound, while the TEMPO moiety is a stable radical with various applications in chemistry and biochemistry. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade specific proteins within cells by leveraging the ubiquitin-proteasome system .
Mécanisme D'action
Target of Action
Acid-PEG5-TEMPO is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The primary targets of this compound, therefore, are the proteins that are intended to be degraded by the PROTAC .
Mode of Action
This compound acts as a linker in PROTACs, connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein . This allows the PROTAC to bring the E3 ligase and the target protein into close proximity, facilitating the transfer of a ubiquitin molecule from the E3 ligase to the target protein . The ubiquitinated target protein is then recognized by the proteasome, a cellular machine that degrades proteins, leading to the destruction of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell, a process that is crucial for maintaining cellular homeostasis . By facilitating the ubiquitination and subsequent degradation of specific target proteins, this compound (via PROTACs) can influence various biochemical pathways depending on the function of the target protein .
Pharmacokinetics
As a peg-based compound, it is expected to have good water solubility . This could potentially enhance its bioavailability, although further studies would be needed to confirm this.
Result of Action
The result of this compound’s action is the degradation of the target protein . This can have various effects at the molecular and cellular level, depending on the role of the target protein. For example, if the target protein is a key player in a disease process, its degradation could potentially halt or reverse the disease .
Action Environment
The action of this compound is likely to be influenced by various environmental factors. For instance, the efficiency of protein degradation could be affected by the presence of other proteins that interact with the target protein or the E3 ligase . Additionally, factors that affect the stability of the PROTAC, such as pH and temperature, could also influence the action of this compound .
Analyse Biochimique
Biochemical Properties
Acid-PEG5-TEMPO plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs. PROTACs are bifunctional molecules that induce the degradation of target proteins by recruiting them to E3 ubiquitin ligases, which tag the proteins for proteasomal degradation. This compound serves as a linker that connects the ligand for the E3 ubiquitin ligase to the ligand for the target protein . This interaction is vital for the selective degradation of target proteins, making this compound an important tool in targeted protein degradation research.
Cellular Effects
This compound influences various cellular processes by facilitating the degradation of specific proteins. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by targeting proteins that play key roles in these processes. For example, the degradation of cyclin-dependent kinases (CDKs) by PROTACs containing this compound can lead to cell cycle arrest and apoptosis . Additionally, the modulation of protein levels by this compound-containing PROTACs can impact cellular responses to external stimuli and stress.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in PROTACs. The terminal carboxylic acid of this compound reacts with primary amines to form stable amide bonds, while the TEMPO moiety serves as a stable radical marker . In the context of PROTACs, this compound connects the ligand for the E3 ubiquitin ligase to the ligand for the target protein, facilitating the recruitment of the target protein to the ubiquitin-proteasome system for degradation . This process involves the formation of a ternary complex between the PROTAC, the E3 ligase, and the target protein, leading to the ubiquitination and subsequent degradation of the target protein.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under recommended storage conditions, but its activity may decrease over time if not stored properly . Long-term studies have shown that the degradation of target proteins by PROTACs containing this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and apoptosis . These effects are dependent on the stability of the PROTAC and the persistence of the target protein degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound-containing PROTACs can selectively degrade target proteins without causing significant toxicity . At higher doses, there may be threshold effects that lead to adverse outcomes, such as off-target protein degradation and toxicity . It is important to optimize the dosage of this compound in animal studies to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation. The compound interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the ubiquitination and degradation of target proteins . This process can affect metabolic flux and metabolite levels by altering the abundance of key regulatory proteins. For example, the degradation of metabolic enzymes by this compound-containing PROTACs can lead to changes in cellular metabolism and energy production .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The hydrophilic PEG linker of this compound increases its water solubility, allowing it to diffuse more easily within the cellular environment . Additionally, the compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects on target proteins .
Subcellular Localization
The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it interacts with target proteins and facilitates their degradation . The localization of this compound can affect its activity and function, as the compound needs to be in proximity to its target proteins to exert its effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acid-PEG5-TEMPO can be synthesized through a series of chemical reactions involving the coupling of a PEG linker with a terminal carboxylic acid to a TEMPO moiety. The terminal carboxylic acid can react with primary amines in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form stable amide bonds .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes the following steps:
Activation of the carboxylic acid: The carboxylic acid group is activated using EDC or HATU.
Coupling reaction: The activated carboxylic acid is then reacted with a TEMPO moiety in the presence of a base to form the desired product.
Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve the required purity
Analyse Des Réactions Chimiques
Types of Reactions
Acid-PEG5-TEMPO undergoes various types of chemical reactions, including:
Oxidation: TEMPO is commonly used as a catalyst in the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones
Substitution: The terminal carboxylic acid can react with primary and secondary amines to form amide bonds
Common Reagents and Conditions
Oxidation: Common reagents include sodium hypochlorite (NaOCl) and sodium bromide (NaBr) in aqueous conditions.
Substitution: Reagents such as EDC, HATU, and bases like triethylamine (TEA) are used to facilitate the formation of amide bonds
Major Products Formed
Oxidation: The major products are aldehydes and ketones, depending on the starting alcohol.
Substitution: The major products are amides formed from the reaction of the carboxylic acid with amines
Applications De Recherche Scientifique
Acid-PEG5-TEMPO has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis for the oxidation of alcohols and as a mediator in controlled radical polymerization
Biology: Employed as a radical marker and structural probe for biological systems in conjunction with electron spin resonance spectroscopy
Medicine: Utilized in the development of PROTACs for targeted protein degradation, which has potential therapeutic applications
Industry: Applied in the synthesis of various polymers and as a reagent in the production of fine chemicals
Comparaison Avec Des Composés Similaires
Similar Compounds
Acid-PEG4-TEMPO: Similar to Acid-PEG5-TEMPO but with a shorter PEG linker, which may affect its solubility and reactivity.
Acid-PEG6-TEMPO: Similar to this compound but with a longer PEG linker, which may enhance its solubility and flexibility
Uniqueness
This compound is unique due to its optimal PEG linker length, which provides a balance between solubility and reactivity. This makes it particularly effective in the synthesis of PROTACs and other applications where both properties are crucial .
Propriétés
Numéro CAS |
2055040-79-2 |
|---|---|
Formule moléculaire |
C23H43N2O9 |
Poids moléculaire |
491.6 g/mol |
Nom IUPAC |
4-(1-carboxy-3,6,9,12,15-pentaoxaoctadecan-18-amido)-2,2,6,6-tetramethylpiperidin-1-olate |
InChI |
InChI=1S/C23H43N2O9/c1-22(2)17-19(18-23(3,4)25(22)29)24-20(26)5-7-30-9-11-32-13-15-34-16-14-33-12-10-31-8-6-21(27)28/h19H,5-18H2,1-4H3,(H,24,26)(H,27,28) |
Clé InChI |
UGFYUXWUXOOSOD-UHFFFAOYSA-N |
SMILES |
OC(CCOCCOCCOCCOCCOCCC(NC1CC(C)(C)N([O-])C(C)(C)C1)=O)=O |
SMILES canonique |
CC1(CC(CC(N1[O])(C)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)O)C |
Apparence |
Solid powder |
Pureté |
>95% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Acid-PEG5-TEMPO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(3R)-3-aminopyrrolidin-1-yl]-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine;dihydrochloride](/img/structure/B605063.png)
![N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B605064.png)
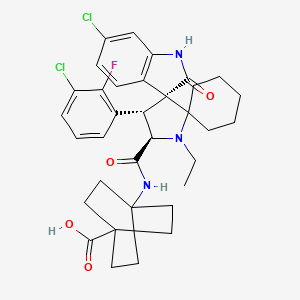
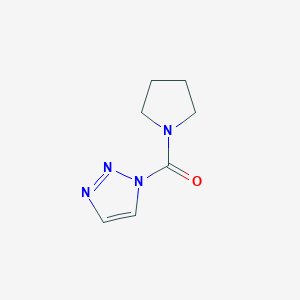
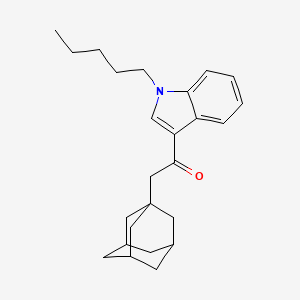
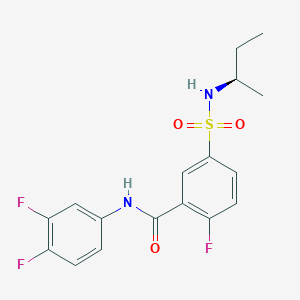
![(3'R,3aS,4S,4'R,5'R,6R,6'R,7S,7aS)-6'-(1-amino-2-hydroxyethyl)-4-[(2R,3S,5R,6S)-2,6-dihydroxy-3,5-bis(methylamino)cyclohexyl]oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B605077.png)
